An In-depth Technical Guide to the Chemical Properties and Organic Solvent Solubility of Crotoxyphos
An In-depth Technical Guide to the Chemical Properties and Organic Solvent Solubility of Crotoxyphos
This guide provides a comprehensive technical overview of the chemical properties and solubility profile of crotoxyphos, an organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes key data with practical insights to facilitate its use in a laboratory setting.
Introduction to Crotoxyphos: A Molecule of Dual Nature
Crotoxyphos, systematically known as rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate, is a contact and stomach poison primarily used as an ectoparasiticide in veterinary medicine.[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The efficacy of its application, its environmental fate, and its formulation into commercial products are all fundamentally governed by its chemical and physical properties, most notably its solubility in various media. Understanding these characteristics is paramount for developing stable formulations, predicting environmental distribution, and designing effective toxicological studies.
The crotoxyphos molecule possesses a fascinating structural duality. It contains a nonpolar aromatic ring (the phenylethyl group) and more polar functionalities, including ester and phosphate groups. This amphiphilic nature dictates its interactions with solvents and is the key to understanding its solubility profile.
Core Chemical and Physical Properties
The technical grade of crotoxyphos is typically a colorless to light straw-colored liquid with a mild, ester-like odor.[1][3] It is a complex substance from a stereochemical perspective, exhibiting both geometric (E/Z) isomerism at the double bond and stereoisomerism due to a chiral center at the 1-phenylethyl group.[1][4] Consequently, technical crotoxyphos is a racemic mixture of isomers.[1][4]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7700-17-6 | [1][2][3][5][6] |
| Molecular Formula | C₁₄H₁₉O₆P | [1][2][3][5] |
| Molecular Weight | 314.27 g/mol | [1][2][3][5] |
| IUPAC Name | rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate | [1] |
| Appearance | Colorless to pale yellow/light straw-colored liquid | [1][3][5][6] |
| Odor | Mild ester odor | [3][7] |
| Boiling Point | 135 °C at 0.03 mmHg | [3][5][6][7] |
| Density | ~1.198 g/cm³ at 25 °C | [3][5][6][7] |
| Refractive Index | ~1.4988 at 25 °C | [3][5][6] |
| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 20 °C | [3][7] |
| Water Solubility | ~1000 mg/L (0.1 g/L) at 20-25 °C | [1][3][5][6] |
Solubility Profile in Organic Solvents
The solubility of a compound is a critical parameter for its formulation, extraction, and purification. The guiding principle for predicting solubility is the adage "like dissolves like," which refers to the polarity of the solute and the solvent.
Caption: The "Like Dissolves Like" principle applied to Crotoxyphos.
Mechanistic Insights into Solubility
Crotoxyphos's structure allows it to interact favorably with a range of solvents.
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Polar Interactions: The oxygen atoms in the phosphate (P=O) and ester (C=O) groups are electronegative, creating dipoles and allowing for hydrogen bonding and strong dipole-dipole interactions with polar solvents.
-
Nonpolar Interactions: The phenyl ring and alkyl portions of the molecule are nonpolar and lipophilic, interacting well with nonpolar solvents through London dispersion forces.
This dual character explains why crotoxyphos is soluble in moderately polar to polar solvents that can interact with its polar groups, but also shows some solubility in less polar environments. Its slight solubility in saturated hydrocarbons (nonpolar) is due to the nonpolar parts of the molecule, while its high solubility in solvents like acetone and ethanol is driven by the favorable interactions with its polar functional groups.[3][5][7]
Qualitative Solubility Data
While precise quantitative solubility data (e.g., in g/100 mL) at specified temperatures is not extensively documented in publicly available literature, a consistent qualitative profile has been established. Commercial reference standards are commonly prepared in solvents like acetone and methanol, indicating high solubility.[8][9]
| Solvent Class | Example Solvents | Solubility of Crotoxyphos | Source(s) |
| Polar Aprotic | Acetone | Soluble | [3][5][7] |
| Polar Protic | Ethanol, Propan-2-ol | Soluble | [3][5][7] |
| Chlorinated | Chloroform, Chlorinated Hydrocarbons | Soluble | [3][5][6] |
| Aromatic | Xylene | Soluble | [3][7] |
| Nonpolar (Aliphatic) | Kerosene, Saturated Hydrocarbons | Slightly Soluble | [3][5][7] |
Note on Stability: Crotoxyphos is stable in hydrocarbon solvents but is susceptible to hydrolysis, especially under alkaline conditions.[3] In an aqueous solution at 38°C, 50% is hydrolyzed in 35 hours at pH 9, while it is more stable at pH 1 (87 hours for 50% hydrolysis).[3] This is a critical consideration when selecting co-solvents or in formulation development.
Field-Proven Protocol: Determining Solubility via the Shake-Flask Method
For obtaining precise, quantitative solubility data, the shake-flask method is a robust and widely accepted technique.[7] This protocol outlines the necessary steps for determining the equilibrium solubility of crotoxyphos in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Objective: To determine the solubility of crotoxyphos in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
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Crotoxyphos (analytical standard)
-
Solvent of interest (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crotoxyphos to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time required.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) into a syringe.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining particulates that could interfere with the analysis.[7]
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear filtrate using the same solvent.
-
Prepare a multi-point calibration curve using standard solutions of crotoxyphos of known concentrations.
-
Analyze the diluted filtrate samples and the calibration standards by HPLC.
-
Calculate the concentration of crotoxyphos in the filtrate by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
Calculate the original solubility, accounting for the dilution factors.
-
Report the solubility in standard units, such as g/L or mg/mL, specifying the solvent and the temperature at which the measurement was made.
-
This self-validating protocol, grounded in the standard shake-flask method, ensures the generation of reliable and reproducible solubility data, which is essential for any subsequent research or development activities.
Conclusion
Crotoxyphos is an organophosphate with a distinct physicochemical profile characterized by its amphiphilic nature. This structure results in high solubility in polar organic solvents like alcohols and ketones, and slight solubility in nonpolar hydrocarbons. While extensive quantitative solubility data is sparse in the literature, its solubility characteristics can be reliably predicted based on the "like dissolves like" principle and confirmed experimentally using standard methods such as the shake-flask protocol detailed herein. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently handle and formulate crotoxyphos in a research and development context.
References
-
University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). AERU. [Link]
-
National Center for Biotechnology Information. Crotoxyphos | C14H19O6P | CID 5371578. PubChem. [Link]
-
University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). [Link]
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